molecular formula C7H15Cl2N3 B3244187 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1609407-55-7

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B3244187
CAS No.: 1609407-55-7
M. Wt: 212.12
InChI Key: YMVRMFMXLGUIBB-UHFFFAOYSA-N
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Description

[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (CAS: 1185293-13-3) is a versatile pyrazole-based chemical building block with the molecular formula C 6 H 13 Cl 2 N 3 . This dihydrochloride salt form offers enhanced stability and solubility for synthetic applications. As a functionalized amine, this compound serves as a critical synthetic intermediate for constructing more complex heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery . Pyrazole derivatives demonstrate significant and diverse biological activities, making them valuable scaffolds in pharmaceutical research . Specific pyrazole-containing compounds have been synthesized and evaluated as potent agents against bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The mechanism of action for these active compounds is predicted through molecular docking studies to involve inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) from Staphylococcus aureus . Furthermore, related pyrazole derivatives have shown promising in vitro cytotoxicity against various human cancer cell lines, highlighting their potential in anticancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-10-5-7(4-8)6(2)9-10;;/h5H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRMFMXLGUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the following steps:

  • Formation of 1-ethyl-3-methyl-1H-pyrazol-4-amine: : This is achieved by reacting ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst.

  • Methylation: : The resulting 1-ethyl-3-methyl-1H-pyrazol-4-amine is then methylated using methyl iodide to form the corresponding amine.

  • Hydrochloride Formation: : The final step involves treating the amine with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic substitution reactions typically use alkyl halides and strong bases.

Major Products Formed:
  • Oxidation: : Formation of pyrazole-4-carboxylic acid derivatives.

  • Reduction: : Production of reduced pyrazole derivatives.

  • Substitution: : Formation of various alkylated pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has diverse applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: : The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of [(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride and Analogues
Compound Name Molecular Weight (g/mol) Substituents on Pyrazole Salt Form Key Applications Reference CAS/RN
This compound 198.09 1-Ethyl, 3-Methyl Dihydrochloride Pharmaceuticals, Agrochemicals 1197230-21-9
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride 198.09 3-Methyl, Methylamine Dihydrochloride Drug synthesis, Material science 1909327-84-9
[(4-Bromo-3-fluorophenyl)methyl][(1,3-dioxan-2-yl)methyl]amine dihydrochloride 375.12 Bromo, Fluoro, Dioxane Dihydrochloride Chemical synthesis 880395-84-6
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride (1:1) ~175 (estimated) 1-Ethyl, 3-Methyl Hydrochloride Intermediate in organic synthesis 1185293-13-3

Key Differences and Implications

Substituent Effects
  • Alkyl vs. Aryl/Halogen Substituents: The ethyl and methyl groups in the target compound confer moderate lipophilicity, enhancing membrane permeability in drug candidates .
  • Salt Form: The dihydrochloride form of the target compound provides higher solubility in polar solvents compared to the mono-hydrochloride analogue (CAS 1185293-13-3) . This is critical for bioavailability in pharmaceutical formulations.
Hydrogen Bonding and Crystallography
  • The dihydrochloride salt forms strong ionic and hydrogen-bonding networks, as predicted by graph set analysis . This contrasts with neutral pyrazole derivatives, which rely on weaker van der Waals interactions. Crystallographic tools like SHELXL () are often employed to resolve such structural details.
  • Compared to Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride , the ethyl group in the target compound introduces steric effects that may alter crystal packing and melting points.

Biological Activity

[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, also known as 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Properties

The compound is synthesized from 1-methyl-1H-pyrazole-4-carbaldehyde and ethylamine, followed by conversion to its dihydrochloride salt using hydrochloric acid. The molecular formula is C6H13Cl2N3C_6H_{13}Cl_2N_3 with a molecular weight of 198.09 g/mol .

PropertyValue
CAS Number 1185293-13-3
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
Purity ≥ 95%

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, various derivatives were evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Compound 7b showed exceptional activity with MIC values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-α. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For example, one study reported that specific derivatives exhibited significant cytotoxicity against A549 lung cancer cell lines, with IC50 values indicating potent growth inhibition .

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to the observed antimicrobial and anti-inflammatory effects.

Case Studies

  • Antimicrobial Evaluation : In vitro studies highlighted the effectiveness of pyrazole derivatives against multiple bacterial strains, emphasizing their potential as new antimicrobial agents .
  • Anti-inflammatory Activity : A study demonstrated that certain derivatives could significantly reduce LPS-induced inflammation in macrophages, supporting their use in inflammatory conditions .
  • Anticancer Activity : Research on specific pyrazole derivatives showed promising results in inducing apoptosis in cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, and how can purity be optimized?

The synthesis typically involves functionalization of the pyrazole core followed by amine protection/deprotection and salt formation. A Vilsmeier-Haack reaction (used for pyrazole derivatives) can introduce formyl groups, which are subsequently reduced to amines . For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives undergo formylation under Vilsmeier conditions, followed by reductive amination to yield the target amine. Purification via recrystallization in ethanol/HCl or column chromatography (using silica gel and methanol/chloroform gradients) achieves >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm the dihydrochloride salt formation and substituent geometry .
  • NMR spectroscopy : Use DMSO-d6 to mitigate hygroscopic effects. Key signals include:
    • Pyrazole C-H protons: δ 7.5–8.0 ppm (1H, singlet).
    • Methylene group (CH2NH2): δ 3.2–3.5 ppm (2H, triplet).
    • Ethyl and methyl groups: δ 1.2–1.4 ppm (3H, triplet) and δ 2.3 ppm (3H, singlet), respectively .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 175.66 for [M-Cl]+) .

Q. How should researchers handle hygroscopicity during storage and experimentation?

Store the compound in anhydrous conditions (desiccator with P2O5) at -20°C. For reactions, pre-dry solvents (e.g., THF over molecular sieves) and use inert atmospheres (N2/Ar) to prevent hydrolysis. Hydration levels can be monitored via Karl Fischer titration .

Advanced Research Questions

Q. How can discrepancies in NMR data due to dynamic proton exchange be resolved?

Proton exchange in amines causes peak broadening. Strategies include:

  • Low-temperature NMR : Conduct experiments at -40°C to slow exchange rates.
  • Deuterated solvents : Use DMSO-d6 with trace TMS for sharper signals.
  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon shifts to confirm assignments, especially for overlapping signals in the methylene region .

Q. What mechanistic insights govern the reactivity of the pyrazole-amine moiety in nucleophilic substitutions?

The amine’s nucleophilicity is modulated by steric hindrance from the ethyl and methyl groups. Reactivity studies show:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C, yielding >80% amide products.
  • Suzuki coupling : Limited activity due to steric bulk; use Pd(OAc)2/XPhos catalysts for cross-couplings with electron-deficient aryl boronic acids .
    Substituent effects are quantified via Hammett plots (σ values for pyrazole derivatives) .

Q. How does pH influence the stability of this dihydrochloride salt in aqueous solutions?

  • Stability range : pH 3–5 (determined via accelerated degradation studies).
  • Degradation pathways :
    • Acidic conditions (pH < 3) : Hydrolysis of the pyrazole ring, forming hydrazine derivatives.
    • Neutral/basic conditions (pH > 7) : Precipitation of free amine, reducing bioavailability.
      Buffered solutions (e.g., citrate buffer, pH 4.0) are recommended for biological assays .

Q. What strategies address low yields in large-scale dihydrochloride salt formation?

  • Counterion exchange : Precipitate the free amine with NaOH, then treat with HCl gas in ethanol for controlled salt formation.
  • Crystallization additives : Add seed crystals or use anti-solvents (e.g., diethyl ether) to improve yield (85–90%) and particle uniformity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies arise from hydration levels. Anhydrous DMSO solubility is ~50 mg/mL, while hydrated forms drop to <10 mg/mL. Characterize batches via TGA (weight loss at 100–150°C indicates hydration) and adjust solvent choices accordingly .

Q. Why do computational vs. experimental LogP values differ significantly?

Calculated LogP (e.g., ChemDraw: 1.2) often underestimates hydrophilicity due to dihydrochloride salt formation. Experimental LogP (shake-flask method, pH 4.0) is -0.8, reflecting enhanced water solubility. Always validate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.